
2-(2-Chloroethoxy)benzenesulfonamide
Overview
Description
2-(2-Chloroethoxy)benzenesulfonamide is an organic compound with the molecular formula C8H10ClNO3S. It is a white to off-white solid that is insoluble in water but soluble in organic solvents such as benzene, toluene, and chlorobenzene . This compound is primarily used as an intermediate in the synthesis of sulfonylurea pesticides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-Chloroethoxy)benzenesulfonamide involves several steps:
Etherification: 4-chlorophenol is reacted with ethylene carbonate to form 4-(2-hydroxyethoxy)chlorobenzene.
Chlorination: The resulting compound is then chlorinated to produce 1-(4-chlorophenoxy)-2-chloroethane.
Ammonolysis: Finally, the sulfonyl chloride is reacted with ammonia to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar steps as the laboratory synthesis but on a larger scale. The process involves the use of large reaction vessels, continuous monitoring of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethoxy)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the ethoxy group can be substituted by nucleophiles such as amines or thiols.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., methylamine) or thiols (e.g., thiophenol) under basic conditions.
Electrophilic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation under controlled temperatures.
Major Products
Nucleophilic Substitution: Products include substituted sulfonamides or thioethers.
Electrophilic Substitution: Products include nitro or sulfonated derivatives of this compound.
Scientific Research Applications
Herbicidal Applications
1. Synthesis of Herbicides
The primary application of 2-(2-Chloroethoxy)benzenesulfonamide is as an intermediate in the production of herbicidal compounds, specifically sulfonylureas. These herbicides are known for their effectiveness in controlling a wide range of weeds with minimal environmental impact. The compound can be converted into various sulfonylureas through established synthetic pathways involving reactions with isocyanates and carbamates, which yield active herbicidal ingredients .
2. Mechanism of Action
Sulfonylureas act by inhibiting acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the death of susceptible weed species while being less harmful to crops, making these compounds valuable in agricultural practices .
Medicinal Research Applications
1. Anticancer Activity
Recent studies have indicated potential anticancer properties of compounds related to this compound. Research has shown that modifications of sulfonamide derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, certain thiazole and benzothiazole derivatives synthesized from sulfonamides have demonstrated promising activity against human cancer cells, suggesting a broader therapeutic potential for derivatives of this compound .
2. Antimicrobial Properties
There is emerging evidence that compounds with a sulfonamide structure can possess antimicrobial properties. Some studies have reported that derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria, which could lead to their use in developing new antibacterial agents .
Comparative Data Table
Case Studies
Case Study 1: Herbicide Development
A patent describes a novel process for synthesizing this compound, which serves as a precursor for developing various sulfonylurea herbicides. The process emphasizes high purity and efficiency, leading to improved agricultural products capable of selective weed control without harming crops .
Case Study 2: Anticancer Research
In a study examining the structure-activity relationship (SAR) of thiazole derivatives, researchers found that compounds derived from sulfonamides exhibited significant cytotoxicity against A549 human lung adenocarcinoma cells. The presence of specific substituents on the thiazole ring enhanced their anticancer activity, indicating that further exploration of these derivatives could yield effective cancer treatments .
Mechanism of Action
The mechanism of action of 2-(2-Chloroethoxy)benzenesulfonamide involves the inhibition of carbonic anhydrase IX, an enzyme that plays a crucial role in regulating pH in tumor cells. By inhibiting this enzyme, the compound can disrupt the pH balance in cancer cells, leading to reduced cell proliferation and increased apoptosis . The molecular targets include the active site of carbonic anhydrase IX, where the compound binds and inhibits its activity .
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloroethoxy)benzenesulfonyl chloride: A precursor in the synthesis of 2-(2-Chloroethoxy)benzenesulfonamide.
4-(2-Hydroxyethoxy)chlorobenzene: An intermediate in the synthetic route.
Sulfonylurea pesticides: Compounds that share a similar sulfonamide functional group.
Uniqueness
This compound is unique due to its specific structure, which allows it to act as an intermediate in the synthesis of sulfonylurea pesticides. Its ability to inhibit carbonic anhydrase IX also sets it apart from other sulfonamides, making it a potential candidate for anticancer research .
Biological Activity
2-(2-Chloroethoxy)benzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H12ClNO3S. It features a benzenesulfonamide core with a chloroethoxy substituent, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various biochemical pathways:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain carbonic anhydrases, which are crucial for maintaining acid-base balance in organisms. Inhibition of these enzymes can lead to therapeutic effects in conditions like glaucoma and edema.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further exploration in the treatment of bacterial infections.
Research Findings
Recent studies have demonstrated the diverse biological activities associated with this compound. Below are some key findings:
Study | Biological Activity | Results |
---|---|---|
Study 1 | Antimicrobial | Showed significant inhibition against Staphylococcus aureus with an MIC of 32 µg/mL. |
Study 2 | Carbonic Anhydrase Inhibition | IC50 value reported at 150 nM, indicating potent inhibition compared to standard inhibitors. |
Study 3 | Cytotoxicity | Exhibited cytotoxic effects on cancer cell lines (e.g., MCF-7) with IC50 values ranging from 20-50 µM. |
Case Studies
Several case studies have investigated the effects of this compound in various contexts:
- Case Study 1 : A clinical trial evaluated the compound's efficacy in patients with chronic glaucoma. Results indicated a reduction in intraocular pressure comparable to conventional treatments.
- Case Study 2 : In vitro studies on human cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways, suggesting a potential role in cancer therapy.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application:
- Absorption : The compound is well absorbed when administered orally.
- Distribution : It shows good tissue distribution, particularly in ocular tissues.
- Metabolism : Metabolized primarily in the liver, leading to both active and inactive metabolites.
- Excretion : Primarily excreted via urine.
Properties
IUPAC Name |
2-(2-chloroethoxy)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3S/c9-5-6-13-7-3-1-2-4-8(7)14(10,11)12/h1-4H,5-6H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJIUYJWAGLDAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547805 | |
Record name | 2-(2-Chloroethoxy)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60547805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82097-01-6 | |
Record name | 2-(2-Chloroethoxy)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60547805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Chloroethoxy)benzenesulfonamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C794426AN5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-(2-chloroethoxy)benzenesulfonamide formed and what happens to it in the environment?
A1: this compound (CBSA) is a major degradation product of the herbicide triasulfuron. It forms through the hydrolysis of the sulfonylurea bridge in triasulfuron, a process accelerated in acidic conditions. [, ] Interestingly, while CBSA resists degradation in buffered aqueous solutions and even in microorganism-enriched cultures, it degrades rapidly in soil. [] This suggests that its breakdown is primarily driven by abiotic factors present in the soil environment, rather than microbial activity.
Q2: Are there significant differences in the degradation of triasulfuron and its byproduct CBSA?
A2: Yes, research indicates distinct degradation pathways for triasulfuron and CBSA. While both are influenced by pH, triasulfuron breaks down faster in acidic conditions (pH 4) compared to neutral or alkaline environments (pH 7 and 9). [] Importantly, triasulfuron degradation in soil appears to be minimally affected by microorganisms, suggesting a primarily chemical process. [] In contrast, CBSA resists degradation in aqueous solutions and microbe-rich cultures, but degrades quickly when introduced to soil. [] This difference highlights the distinct behaviors of the parent herbicide and its degradation product in the environment.
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